molecular formula C9H18N2O B1440766 4-Butyl-1,4-diazepan-5-one CAS No. 1220027-51-9

4-Butyl-1,4-diazepan-5-one

Cat. No.: B1440766
CAS No.: 1220027-51-9
M. Wt: 170.25 g/mol
InChI Key: JMUKCQSAVQHDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-1,4-diazepan-5-one typically involves the reaction of butylamine with a suitable diazepanone precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

4-Butyl-1,4-diazepan-5-one has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    4-Butyl-1,4-diazepan-5-one: C₉H₁₈N₂O

    Diazepam: C₁₆H₁₃ClN₂O

    Nordiazepam: C₁₅H₁₁ClN₂O

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-butyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-3-7-11-8-6-10-5-4-9(11)12/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUKCQSAVQHDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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